molecular formula C8H10IN B13221473 5-Ethyl-2-(iodomethyl)pyridine

5-Ethyl-2-(iodomethyl)pyridine

Cat. No.: B13221473
M. Wt: 247.08 g/mol
InChI Key: ZVUUKFXTONCPPI-UHFFFAOYSA-N
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Description

5-Ethyl-2-(iodomethyl)pyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring structure This specific compound is characterized by an ethyl group at the 5-position and an iodomethyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-(iodomethyl)pyridine can be achieved through several methods. One common approach involves the iodination of 5-Ethyl-2-methylpyridine. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodomethyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-(iodomethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups at the iodomethyl position.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of 5-Ethyl-2-methylpyridine.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted pyridines.
  • Oxidation reactions produce pyridine derivatives with additional functional groups.
  • Reduction reactions revert the compound to 5-Ethyl-2-methylpyridine.

Scientific Research Applications

5-Ethyl-2-(iodomethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(iodomethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodomethyl group can act as a reactive site, facilitating the formation of covalent bonds with target molecules, thereby influencing biological pathways.

Comparison with Similar Compounds

    5-Ethyl-2-methylpyridine: Lacks the iodomethyl group, making it less reactive in certain substitution reactions.

    2-Iodomethylpyridine: Similar structure but without the ethyl group at the 5-position, affecting its steric and electronic properties.

    2-Methyl-5-iodopyridine: Another isomer with different reactivity due to the position of the iodomethyl group.

Uniqueness: 5-Ethyl-2-(iodomethyl)pyridine is unique due to the presence of both the ethyl and iodomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C8H10IN

Molecular Weight

247.08 g/mol

IUPAC Name

5-ethyl-2-(iodomethyl)pyridine

InChI

InChI=1S/C8H10IN/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5H2,1H3

InChI Key

ZVUUKFXTONCPPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CI

Origin of Product

United States

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